2',3'-Dehydrosalannol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

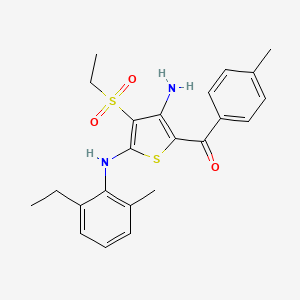

2’,3’-Dehydrosalannol is a naturally occurring compound derived from the neem tree (Azadirachta indica). It has garnered significant attention due to its potent biological activities, particularly its anticancer and antibacterial properties . This compound is a limonoid, a class of highly oxygenated triterpenoids, which are known for their diverse pharmacological effects.

Wissenschaftliche Forschungsanwendungen

2’,3’-Dehydrosalannol has a wide range of scientific research applications:

Wirkmechanismus

Target of Action

The primary targets of 2’,3’-Dehydrosalannol (DHS) are cathepsin-mediated pro-survival signaling pathways . These pathways involve key proteins such as phosphorylated protein kinase B (pAKT) , B-cell lymphoma 2 (BCL-2) , and cyclin D1 . DHS also shows antibacterial activity against various bacterial strains .

Mode of Action

DHS interacts with its targets by inhibiting the cathepsin-mediated pro-survival signaling pathways . This inhibition disrupts the normal functioning of the targeted proteins, leading to changes in cell behavior .

Biochemical Pathways

The affected biochemical pathways primarily involve the phosphoinositol-3-kinase (PI3K)/AKT pathway . The inhibition of this pathway by DHS leads to a decrease in the expression of pAKT

Biochemische Analyse

Biochemical Properties

2’,3’-Dehydrosalannol interacts with various enzymes, proteins, and other biomolecules. It has been found to show antibacterial activity against several bacterial strains, including K. pneumonia, P. aeruginosa, S. aureus, E. coli, and E. faecalis

Cellular Effects

2’,3’-Dehydrosalannol has been observed to have significant effects on various types of cells. In particular, it has been found to inhibit growth and induce apoptosis in triple-negative breast cancer (TNBC) cell lines . It influences cell function by inhibiting cathepsin-mediated pro-survival signaling, which results in growth arrest of TNBC cells .

Molecular Mechanism

At the molecular level, 2’,3’-Dehydrosalannol exerts its effects through several mechanisms. It inhibits cathepsin-mediated pro-survival signaling, which includes the inhibition of phosphorylated protein kinase B, B-cell lymphoma 2, and cyclin D1 . It also induces pro-apoptotic markers such as BCL-2-associated X protein and cleaved caspase-3 .

Temporal Effects in Laboratory Settings

It has been observed to inhibit growth and induce apoptosis in TNBC cell lines , suggesting potential long-term effects on cellular function.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2’,3’-Dehydrosalannol can be synthesized through the extraction of neem leaves using ethanol. The ethanolic extract is then subjected to various chromatographic techniques to isolate the compound . The specific reaction conditions for the synthesis involve maintaining a controlled temperature and pH to ensure the stability and purity of the compound.

Industrial Production Methods: Industrial production of 2’,3’-Dehydrosalannol involves large-scale extraction from neem leaves, followed by purification processes such as high-performance liquid chromatography (HPLC). The industrial methods focus on optimizing yield and purity while minimizing the use of hazardous solvents and reagents .

Analyse Chemischer Reaktionen

Types of Reactions: 2’,3’-Dehydrosalannol undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens (chlorine, bromine) and alkyl halides.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 2’,3’-Dehydrosalannol, each with unique biological activities .

Vergleich Mit ähnlichen Verbindungen

Nimbolide: Another limonoid from neem with potent anticancer and anti-inflammatory properties.

Azadirachtin: A well-known neem limonoid used as a natural pesticide.

Salannin: A limonoid with significant anti-inflammatory and antibacterial activities.

Uniqueness: 2’,3’-Dehydrosalannol is unique due to its dual anticancer and antibacterial activities, making it a versatile compound for various therapeutic applications. Its ability to inhibit the PI3K/AKT pathway specifically highlights its potential as a targeted anticancer agent .

Eigenschaften

IUPAC Name |

[(1R,2S,4R,6R,9R,10R,11R,12S,14R,15R,18R)-6-(furan-3-yl)-14-hydroxy-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] 3-methylbut-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H42O8/c1-16(2)10-25(35)40-23-13-22(33)30(4)15-38-27-28(30)31(23,5)21(12-24(34)36-7)32(6)26-17(3)19(18-8-9-37-14-18)11-20(26)39-29(27)32/h8-10,14,19-23,27-29,33H,11-13,15H2,1-7H3/t19-,20-,21-,22-,23+,27-,28+,29-,30-,31+,32-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGHFPZJLGAYVQC-QJBQBLRASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(CC1C3=COC=C3)OC4C2(C(C5(C(CC(C6(C5C4OC6)C)O)OC(=O)C=C(C)C)C)CC(=O)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@@H](C[C@H]1C3=COC=C3)O[C@H]4[C@@]2([C@@H]([C@]5([C@H](C[C@H]([C@@]6([C@@H]5[C@H]4OC6)C)O)OC(=O)C=C(C)C)C)CC(=O)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H42O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

554.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6-Dimethyl-4-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)thieno[2,3-d]pyrimidine](/img/structure/B2390465.png)

![3-butyl-1-methyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2390469.png)

![2-(Bromomethyl)-1-oxaspiro[4.6]undecane](/img/structure/B2390475.png)

![2-[(3-chlorobenzyl)sulfanyl]-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2390477.png)

![2-(4-tert-butylphenyl)-N-cyclohexyl-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2390479.png)

![N-(5-chloro-2-cyanophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2390480.png)